molecular formula C21H25Cl2NO4 B607090 4-((S)-2-((4-(4-chlorophenoxy)phenoxy)Methyl)pyrrolidin-1-yl)butanoic acid hydrochloride CAS No. 929915-58-2

4-((S)-2-((4-(4-chlorophenoxy)phenoxy)Methyl)pyrrolidin-1-yl)butanoic acid hydrochloride

Cat. No. B607090
M. Wt: 426.334
InChI Key: UCPVOTSNNAVKNE-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG-051 is a potent, orally bioavailable leukotriene A4 hydrolase (LTA4H) inhibitor (Kd = 25 nM;  IC50 = 47 nM), the enzyme that catalyzes the rate-determining step in the synthesis of LTB4.1 However, it also inhibits the aminopeptidase activity of LTA4H with IC50 values of 72 and 150 nM when tested using the substrates L-alanine p-nitroanaline and prolyl-glycyl-proline peptide (PGP; ), respectively, potentially leading to PGP accumulation in vivo. DG-051 does not show any inhibitory activity against a panel of more than 50 additional aminopeptidases, ion channels, or HERG.
DG-051 is a LTA4H inhibitor. DG-051 showed K(d) = 26 nM with high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species). DG-051 is currently undergoing clinical evaluation for the treatment of myocardial infarction and stroke.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through various chemical reactions, involving steps like condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH. The synthesis process is detailed in studies focusing on similar chemical structures (Zhang Dan-shen, 2009).
  • Studies have also explored the synthesis of related compounds using microwave-assisted aldol-condensation, highlighting the significance of the methylketone substituent in the synthesis process (Mélanie Uguen et al., 2021).

Application in Analytical Chemistry

  • The compound and its derivatives have been used in analytical chemistry, particularly in the determination of chlorophenoxy acid herbicides in various samples. A study utilizing capillary liquid chromatography highlighted the utility of such compounds in detecting chlorophenoxy acids and their esters in apple juice samples (N. Rosales-Conrado et al., 2005).

Biological Activity

  • N-substituted-β-amino acid derivatives containing similar chemical structures have shown antimicrobial activity against various pathogens, indicating potential application in the development of new antimicrobial agents (Kristina Mickevičienė et al., 2015).
  • The compound's derivatives have been synthesized and evaluated for their interaction with biological systems, such as their effects on muscle chloride channel conductance, further indicating potential therapeutic applications (G. Carbonara et al., 2001).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been synthesized and analyzed for their potential as therapeutic agents, as demonstrated in the development of inhibitors for the treatment of idiopathic pulmonary fibrosis (P. Procopiou et al., 2018).

properties

IUPAC Name

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPVOTSNNAVKNE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DG051 is an inhibitor of leukotriene A4 hydrolase (LTA4H)which has been shown to link to risk of heart attack, and is directly involved in the synthesis of LTB4. By inhibiting LTA4H, DG051 decreases risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation.
Record name DG051
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

4-((S)-2-((4-(4-chlorophenoxy)phenoxy)Methyl)pyrrolidin-1-yl)butanoic acid hydrochloride

CAS RN

929915-58-2
Record name DG-051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DG-051
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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